Z-D-Trp-OH

Vue d'ensemble

Description

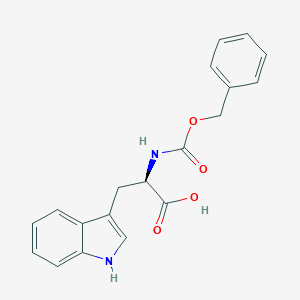

Z-D-Trp-OH: , also known as Nα-Carbobenzyloxy-D-tryptophan, is a derivative of the amino acid tryptophan. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of D-tryptophan. This compound is widely used in peptide synthesis due to its stability and ease of removal of the protecting group under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Trp-OH typically involves the protection of the amino group of D-tryptophan with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of D-tryptophan with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Z-D-Trp-OH can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety. Common oxidizing agents include hydrogen peroxide and iron (II) in the Fenton reaction, leading to the formation of hydroxytryptophan derivatives .

Reduction: : The compound can be reduced under specific conditions, although this is less common due to the stability of the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iron (II) sulfate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, triethylamine.

Solvents: Dichloromethane, tetrahydrofuran, methanol.

Major Products Formed

Hydroxytryptophan Derivatives: Formed through oxidation reactions.

Substituted Tryptophan Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Peptide Synthesis

Z-D-Trp-OH is primarily utilized in peptide synthesis as a protecting group for the amino acid tryptophan. The benzyloxycarbonyl (Z) group protects the amino group during peptide coupling, allowing for selective deprotection and further reactions without compromising the integrity of the tryptophan residue. This property is crucial in synthesizing complex peptides with specific stereochemistry.

Biological Research

In biological studies, this compound serves as a substrate for various biochemical assays. It is used to investigate the role of tryptophan in protein structure and function, particularly in relation to neuropeptides and neurotransmitter synthesis.

Medicinal Chemistry

This compound has shown potential in drug development, particularly in creating peptide-based therapeutics. Its stability during synthesis ensures that tryptophan residues remain intact, which is vital for the pharmacological activity of the resulting compounds.

Neuroprotective Effects

A study demonstrated that this compound administration post-stroke resulted in reduced neuronal death and improved functional recovery in rat models. The mechanism was attributed to enhanced neuroprotective pathways, suggesting its potential utility in treating neurodegenerative diseases.

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease, treatment with this compound led to decreased amyloid-beta levels. This finding indicates a role in modulating neuroinflammation and amyloid pathology, highlighting its significance in neurological research.

Mécanisme D'action

The mechanism of action of Z-D-Trp-OH primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of D-tryptophan during peptide coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild acidic conditions, revealing the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nα-Carbobenzyloxy-L-tryptophan (Z-L-Trp-OH): Similar to Z-D-Trp-OH but with the L-enantiomer of tryptophan.

Nα-Carbobenzyloxy-D-phenylalanine (Z-D-Phe-OH): Another protected amino acid used in peptide synthesis.

Nα-Carbobenzyloxy-D-tyrosine (Z-D-Tyr-OH): Used in peptide synthesis with a similar protecting group.

Uniqueness: : this compound is unique due to its specific use of the D-enantiomer of tryptophan, which imparts different stereochemical properties compared to its L-counterpart. This can be crucial in the synthesis of peptides with specific biological activities and in the study of protein folding and function.

Activité Biologique

Z-D-Trp-OH, a derivative of the amino acid tryptophan, has garnered attention in the field of pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is a synthetic amino acid analog that has been investigated for its effects on various biological systems. As a tryptophan derivative, it is expected to influence pathways related to neurotransmission, immune response, and metabolic processes. The compound's structural properties suggest potential interactions with receptors and enzymes involved in these pathways.

This compound is thought to exert its biological effects through several mechanisms:

- Serotonin Pathway Modulation : Tryptophan is a precursor to serotonin, a neurotransmitter that plays a crucial role in mood regulation. This compound may influence serotonin synthesis or receptor activity.

- Immune System Interaction : Research indicates that tryptophan metabolites can modulate immune responses, potentially through the activation of the aryl hydrocarbon receptor (AhR) pathway, which is involved in regulating inflammation and immune function .

- Microbial Metabolism : Tryptophan and its derivatives are metabolized by gut microbiota into bioactive compounds that can enhance gut health and immune function. This compound may similarly influence microbial composition and activity .

Case Studies

- Gut Health Improvement : A study on dietary tryptophan supplementation in piglets showed that it improved intestinal mucosal barrier function and altered microbial diversity. While this compound was not directly tested, its structural similarity suggests it could have comparable effects on gut health .

- Anxiolytic Effects : Another investigation into tryptophan derivatives indicated potential anxiolytic (anxiety-reducing) effects. Compounds similar to this compound were shown to interact with neurotransmitter systems, suggesting that this compound might also exhibit anxiolytic properties .

Table 1: Comparative Biological Activities of Tryptophan Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| L-Tryptophan | Serotonin precursor; mood regulation | Cervenka et al., 2017 |

| This compound | Potential modulation of serotonin | Hypothetical based on structure |

| N-acyl-tryptophanyl dipeptides | Anxiolytic effects | MDPI Study, 2020 |

Pharmacological Implications

The pharmacological implications of this compound are significant given its potential to modulate neurotransmitter systems and immune responses. Future research should focus on:

- In Vivo Studies : Investigating the effects of this compound in animal models to assess its pharmacokinetics and pharmacodynamics.

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects, particularly for conditions related to mood disorders or inflammatory diseases.

Propriétés

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYFYYVVAXRMKB-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297570 | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2279-15-4 | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.